This compound is classified under heterocyclic compounds, specifically as an aminoquinazolinone. It can be synthesized through various methods involving reactions with quinazoline derivatives and amines. The structural uniqueness of 2-(allylamino)-4(3H)-quinazolinone allows it to interact with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(allylamino)-4(3H)-quinazolinone can be achieved through several methods, primarily focusing on cyclocondensation reactions. One notable method involves the reaction of 2-amino-4(3H)-quinazolinone with allyl halides in the presence of a base, such as potassium carbonate or sodium hydroxide.
The molecular formula for 2-(allylamino)-4(3H)-quinazolinone is C₁₁H₁₃N₃O. Its structure features:
The compound exhibits specific spectral characteristics:
2-(Allylamino)-4(3H)-quinazolinone participates in various chemical reactions, including:
The mechanism of action for 2-(allylamino)-4(3H)-quinazolinone largely depends on its biological target. Preliminary studies suggest that it may exert its effects through:
Experimental data indicate that modifications on the quinazolinone core can significantly alter its binding affinity and biological activity .
The physical properties of 2-(allylamino)-4(3H)-quinazolinone include:
Chemical properties include:
The applications of 2-(allylamino)-4(3H)-quinazolinone span various fields:
The exploration of quinazolinone scaffolds began with the seminal work of Griess in 1869, who synthesized the first 2-cyano-quinazolin-4-one derivative [1] [7]. This breakthrough was followed by Niementowski's landmark synthesis in the early 20th century, which established the condensation of anthranilic acid and formamide as a robust route to 4(3H)-quinazolinones [1] [9]. The allylamino-substituted variant—2-(allylamino)-4(3H)-quinazolinone—emerged as a structural innovation during the 1980–1990s, when researchers systematically investigated N-alkyl and N-allyl modifications to enhance pharmacokinetic properties. The allylamino group (-NH-CH₂-CH=CH₂) was strategically selected for its dual chemical attributes: (1) nucleophilic reactivity enabling further functionalization, and (2) metabolic stability imparted by the allyl moiety [9]. Synthetic advancements, particularly microwave-assisted cyclization and transition metal catalysis, later enabled efficient access to this compound with yields exceeding 85% [7] [9].
Table 1: Historical Milestones in Quinazolinone Chemistry
Year | Development | Significance | Reference |
---|---|---|---|
1869 | First synthesis of 2-cyano-quinazolin-4-one | Established quinazolinone core synthesis | [1] |
1903 | Niementowski synthesis using formamide | Scalable route to 4(3H)-quinazolinones | [9] |
1985 | Introduction of N-allyl derivatives | Enhanced metabolic stability | [9] |
2010s | Microwave-assisted protocols | >85% yield optimization | [7] |
Quinazolinones represent a "privileged scaffold" in medicinal chemistry due to their intrinsic bioactivity profile and synthetic versatility. Over 150 natural alkaloids incorporate this core, including vasicinone and febrifugine, which exhibit antitussive and antimalarial activities, respectively [1] [5]. The pharmacodynamic advantages of 4(3H)-quinazolinones include:
2-(Allylamino)-4(3H)-quinazolinone specifically enhances kinase inhibition through two mechanisms:
Table 2: Target-Specific Bioactivity of Quinazolinone Derivatives
Target | Biological Activity | Influence of 2-Allylamino Substitution |
---|---|---|
EGFR | Inhibition (IC₅₀: 0.20–5.86 μM) | Enhances H-bonding with Met793 |
VEGFR-2 | Anti-angiogenic (IC₅₀: 0.46 μM) | Expands hydrophobic pocket occupancy |
Polo-like kinase 1 | PBD binding (Kd: 0.14 μM) | Augments affinity via exocyclic amine orientation |
The molecular architecture of 2-(allylamino)-4(3H)-quinazolinone integrates a planar bicyclic system with a flexible allylamino side chain, creating distinct pharmacophoric elements:
Core System Characteristics
Allylamino Group Contributions
Table 3: Structure-Activity Relationship (SAR) of Position 2 Modifications
Substituent (Position 2) | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | Key Interactions |
---|---|---|---|
Allylamino | 0.20–3.79 | 0.46–6.39 | H-bond donation; hydrophobic vinyl insertion |
Methylthio | 5.86 | 7.26 | Weak hydrophobic contacts |
Unsubstituted | >10 | >10 | No significant target engagement |
Benzylamino | 1.50–15.72 | 2.98–16.43 | Steric hindrance limits pocket access |
Molecular Docking Analysis: Simulations reveal the allylamino moiety's -NH- forms a 2.8 Å hydrogen bond with Glu885 in VEGFR-2, while the vinyl group occupies a lipophilic region lined by Leu840 and Val848 [6] [8]. This dual interaction profile is absent in shorter alkylamino analogues, validating the allyl group's unique role.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7